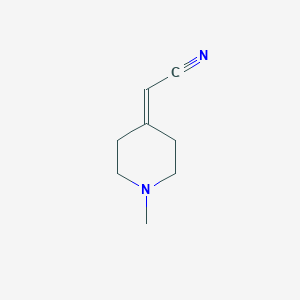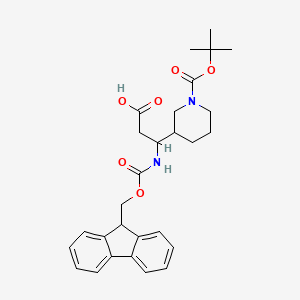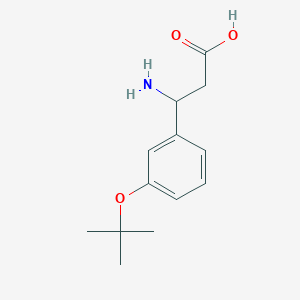![molecular formula C10H10N2O B3041883 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one CAS No. 400819-99-0](/img/structure/B3041883.png)
3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one
Vue d'ensemble
Description
“3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one” is a benzodiazepine derivative . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is unknown, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one, also known as 4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-3-methyl-:
Anticancer Agents
Research has shown that derivatives of 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, including human lung carcinoma (A549) and breast cancer (MCF-7), demonstrating potent inhibitory effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these derivatives promising candidates for cancer therapy.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Studies have synthesized various derivatives that show significant antibacterial and antifungal activities . These derivatives are effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit essential enzymes.
Antioxidant Properties
Derivatives of 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one have been evaluated for their antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases . The antioxidant potential is measured using assays like DPPH and ABTS, showing significant activity comparable to standard antioxidants.
Antidiabetic Agents
Some derivatives of this compound have shown potential as antidiabetic agents. They exhibit inhibitory activity against enzymes like α-glucosidase, which is crucial in the management of diabetes . By inhibiting this enzyme, these compounds can help in controlling blood glucose levels, making them valuable in the development of new antidiabetic drugs.
Neuroprotective Effects
Research has indicated that 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one derivatives may have neuroprotective effects. These compounds can protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The neuroprotective properties are linked to their antioxidant activity and ability to modulate neuroinflammatory pathways.
Anti-inflammatory Agents
The anti-inflammatory potential of this compound has been explored in various studies. Derivatives have shown the ability to inhibit key inflammatory mediators such as COX-2 and TNF-α . This makes them promising candidates for the treatment of inflammatory diseases, including arthritis and inflammatory bowel disease.
Antiviral Activity
Some studies have investigated the antiviral properties of 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one derivatives. These compounds have shown activity against viruses like HIV and influenza . The antiviral mechanism often involves the inhibition of viral replication and the disruption of viral protein synthesis.
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, which is useful in the treatment of several diseases. For example, its derivatives can inhibit enzymes like acetylcholinesterase, which is beneficial in the management of Alzheimer’s disease . Enzyme inhibition studies help in understanding the therapeutic potential and designing specific inhibitors for targeted therapies.
These applications highlight the versatility and potential of 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with a range of proteins .
Mode of Action
It’s known that similar compounds can bind to their targets via hydrogen bonds and π-π stacking interactions .
Biochemical Pathways
Related compounds have been shown to influence pathways related to fatty acid metabolism and ketogenesis .
Result of Action
Similar compounds have shown significant antibacterial activity and moderate antifungal activity .
Propriétés
IUPAC Name |
3-methyl-5H-2,3-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)6-8-4-2-3-5-9(8)7-11-12/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLQNFDLQJSQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)
![3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid](/img/structure/B3041803.png)


![2,7-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041807.png)
![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)
![2,6-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)





